DV 7028 hydrochloride
Overview
Description
DV 7028 hydrochloride is a selective 5-hydroxytryptamine 2A receptor antagonist. It is known for its antithrombotic properties and has been studied for its potential in inhibiting arterial thrombus formation .
Preparation Methods
The synthesis of DV 7028 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions.
Introduction of functional groups: Functional groups such as the fluorobenzoyl group and the piperidinyl group are introduced through substitution reactions.
Final purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥99%.
Chemical Reactions Analysis
DV 7028 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DV 7028 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine 2A receptors.
Biology: Studied for its effects on serotonin secretion and platelet aggregation.
Medicine: Investigated for its potential in preventing arterial thrombosis and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals targeting 5-hydroxytryptamine 2A receptors
Mechanism of Action
DV 7028 hydrochloride exerts its effects by selectively antagonizing 5-hydroxytryptamine 2A receptors. This inhibition prevents the binding of serotonin to these receptors, thereby reducing serotonin-induced platelet aggregation and secretion. The molecular targets involved include the 5-hydroxytryptamine 2A receptors, and the pathways affected are primarily related to serotonin signaling .
Comparison with Similar Compounds
DV 7028 hydrochloride is unique in its high selectivity for 5-hydroxytryptamine 2A receptors, with a K_i value of 22 nM. Similar compounds include:
Ketanserin: Another 5-hydroxytryptamine 2A receptor antagonist, but with a broader range of receptor affinities.
Ritanserin: A selective 5-hydroxytryptamine 2A receptor antagonist with different pharmacokinetic properties.
Mianserin: A tetracyclic antidepressant that also acts on 5-hydroxytryptamine receptors but with additional effects on other neurotransmitter systems
This compound stands out due to its high selectivity and potency, making it a valuable tool in research focused on 5-hydroxytryptamine 2A receptors.
Properties
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3.ClH/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;/h4-7,16H,1-3,8-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEULLZRAYZSDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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